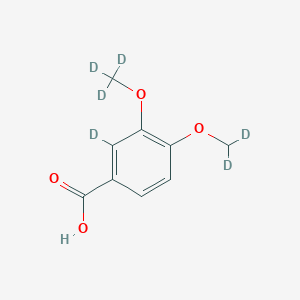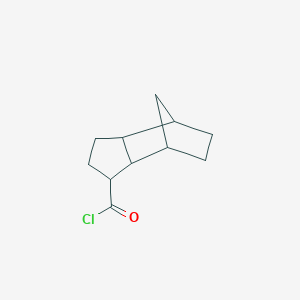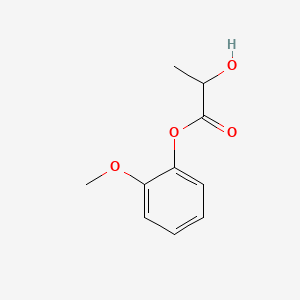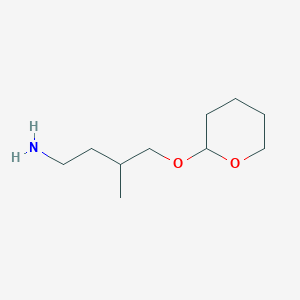
2-Deuterio-4-(dideuteriomethoxy)-3-(trideuteriomethoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Deuterio-4-(dideuteriomethoxy)-3-(trideuteriomethoxy)benzoic acid is a deuterated derivative of benzoic acid Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical, chemical, and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deuterio-4-(dideuteriomethoxy)-3-(trideuteriomethoxy)benzoic acid typically involves the introduction of deuterium atoms into the benzoic acid framework. This can be achieved through several methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents, such as deuterated methanol (CD3OD) and deuterated methyl iodide (CD3I), in the synthesis process can introduce deuterium atoms into the target molecule.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale deuterium exchange reactions or the use of deuterated starting materials. The choice of method depends on the desired level of deuteration and the specific requirements of the target compound.
化学反応の分析
Types of Reactions
2-Deuterio-4-(dideuteriomethoxy)-3-(trideuteriomethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids or other oxidation products.
Reduction: Reduction reactions can convert the compound into deuterated alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield deuterated carboxylic acids, while reduction can produce deuterated alcohols.
科学的研究の応用
2-Deuterio-4-(dideuteriomethoxy)-3-(trideuteriomethoxy)benzoic acid has several scientific research applications, including:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated materials for various industrial applications, such as in the development of advanced materials and catalysts.
作用機序
The mechanism by which 2-Deuterio-4-(dideuteriomethoxy)-3-(trideuteriomethoxy)benzoic acid exerts its effects depends on its specific application. In NMR spectroscopy, the deuterium atoms provide distinct signals that help elucidate molecular structures. In metabolic studies, the deuterium atoms act as tracers, allowing researchers to track the metabolic pathways and interactions of the compound.
類似化合物との比較
Similar Compounds
Similar compounds include other deuterated derivatives of benzoic acid, such as:
- 2-Deuterio-4-methoxybenzoic acid
- 2-Deuterio-3,4-dimethoxybenzoic acid
- 2-Deuterio-4-(trideuteriomethoxy)benzoic acid
Uniqueness
The uniqueness of 2-Deuterio-4-(dideuteriomethoxy)-3-(trideuteriomethoxy)benzoic acid lies in its specific deuteration pattern, which can influence its physical and chemical properties. This makes it particularly valuable in applications where precise deuterium labeling is required, such as in NMR spectroscopy and metabolic studies.
特性
分子式 |
C9H10O4 |
|---|---|
分子量 |
188.21 g/mol |
IUPAC名 |
2-deuterio-4-(dideuteriomethoxy)-3-(trideuteriomethoxy)benzoic acid |
InChI |
InChI=1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11)/i1D2,2D3,5D |
InChIキー |
DAUAQNGYDSHRET-XHIUHYTRSA-N |
異性体SMILES |
[2H]C1=C(C=CC(=C1OC([2H])([2H])[2H])OC([2H])[2H])C(=O)O |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Bicyclo[3.2.1]octane-1-carbonyl chloride](/img/structure/B13962239.png)
![Benzyl 2-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13962255.png)

![5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde](/img/structure/B13962263.png)


![Tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13962271.png)

![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13962279.png)
![8H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13962300.png)


